

Physicochemical properties of 1-(3-Chloro-4-methylphenyl)thiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Chloro-4-methylphenyl)thiourea
Cat. No.:	B050076

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-(3-Chloro-4-methylphenyl)thiourea**

Prepared by: Gemini, Senior Application Scientist

Abstract: **1-(3-Chloro-4-methylphenyl)thiourea** is a substituted thiourea derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.^[1] The thiourea scaffold is of significant interest in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[2][3]} ^[4] This guide provides a comprehensive technical overview of the essential physicochemical properties of **1-(3-Chloro-4-methylphenyl)thiourea**, designed for researchers, scientists, and drug development professionals. We delve into its chemical identity, synthesis, core physicochemical parameters (lipophilicity, solubility, pKa), and spectroscopic characterization. Each section is supported by field-proven experimental protocols, explaining the causality behind methodological choices to ensure technical accuracy and reproducibility.

Chemical Identity & Synthesis

A precise understanding of a compound's identity and a reliable synthetic route are the foundational pillars of any research and development program.

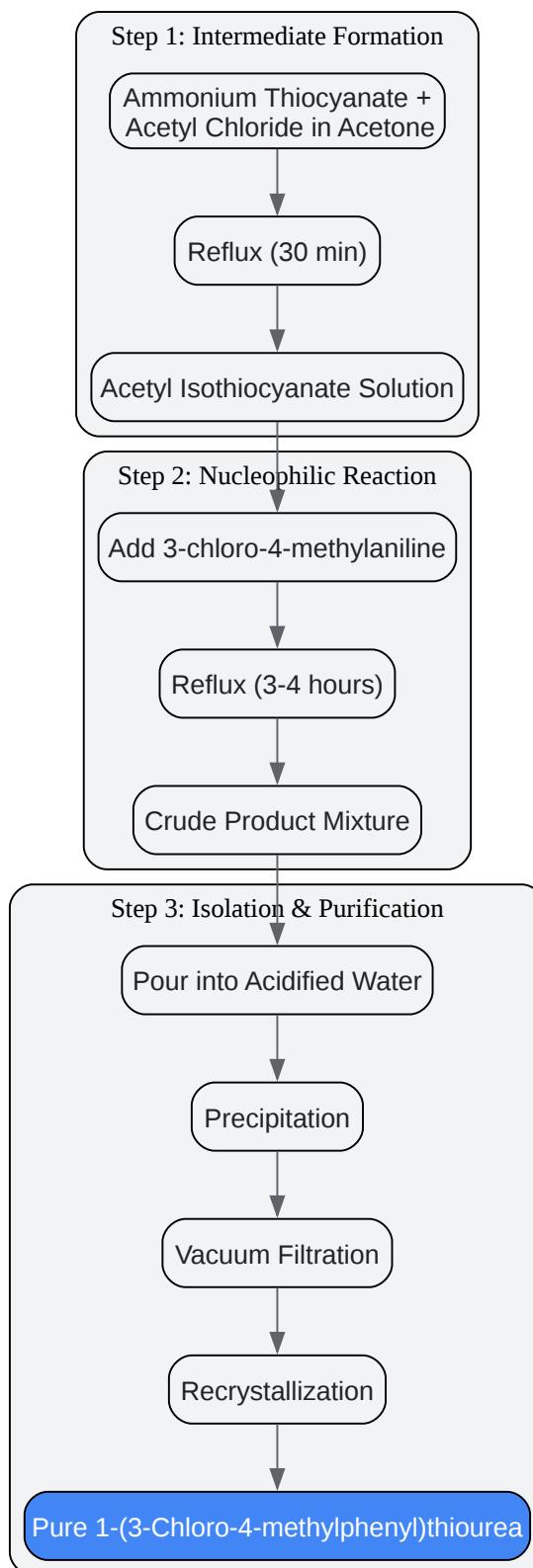
Compound Identification

Property	Value	Source(s)
IUPAC Name	1-(3-Chloro-4-methylphenyl)thiourea	[2]
Synonyms	N-(3-Chloro-4-methylphenyl)thiourea	[2]
CAS Number	117174-84-2	[1] [2]
Molecular Formula	C ₈ H ₉ ClN ₂ S	[1] [2]
Molecular Weight	200.69 g/mol	[1] [2]
Appearance	Colorless to light yellow solid; powder to crystal	[2] [5]

Synthesis Pathway

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. A common and effective method involves the reaction of an appropriately substituted aniline with a thiocyanate salt in an acidic medium to generate an isothiocyanate intermediate *in situ*, which is then attacked by another molecule of the aniline.[\[6\]](#)[\[7\]](#) An alternative pathway involves the direct reaction of the aniline with a pre-formed isothiocyanate.[\[8\]](#) The protocol below details a robust method starting from 3-chloro-4-methylaniline.

This protocol is based on the acid-catalyzed reaction of 3-chloro-4-methylaniline with ammonium thiocyanate. The acid facilitates the formation of the key electrophilic intermediate, isothiocyanic acid, which then reacts with the aniline.


Materials:

- 3-chloro-4-methylaniline
- Ammonium thiocyanate (NH₄SCN)
- Concentrated Hydrochloric Acid (HCl)
- Acetone

- Deionized Water

Procedure:

- Intermediate Formation: In a round-bottom flask equipped with a reflux condenser, suspend ammonium thiocyanate (1.1 equivalents) in acetone. Add a solution of acetyl chloride (1.0 equivalent) in acetone dropwise. This step generates acetyl isothiocyanate.
- Reaction Initiation: Reflux the mixture for 30 minutes. The causality here is to ensure the complete formation of the isothiocyanate intermediate before introducing the nucleophile.
- Nucleophilic Addition: After cooling the mixture to room temperature, add a solution of 3-chloro-4-methylaniline (1.0 equivalent) in acetone.[\[6\]](#)
- Reaction Completion: Reflux the resulting mixture for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot disappears.
- Product Isolation: Pour the cooled reaction mixture into a beaker of acidified cold water. The product precipitates out of the aqueous solution due to its low solubility.
- Purification: Collect the crude solid by vacuum filtration, washing with cold water to remove any unreacted salts. The product can be further purified by recrystallization from a suitable solvent such as acetonitrile or an ethanol/water mixture to yield the final, pure compound.[\[6\]](#)
- Confirmation: Dry the purified solid under vacuum and confirm its identity and purity via melting point determination and spectroscopic analysis (see Section 4).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the title compound.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in biological systems, influencing everything from absorption and distribution to target binding. The following properties are critical for early-stage drug development.

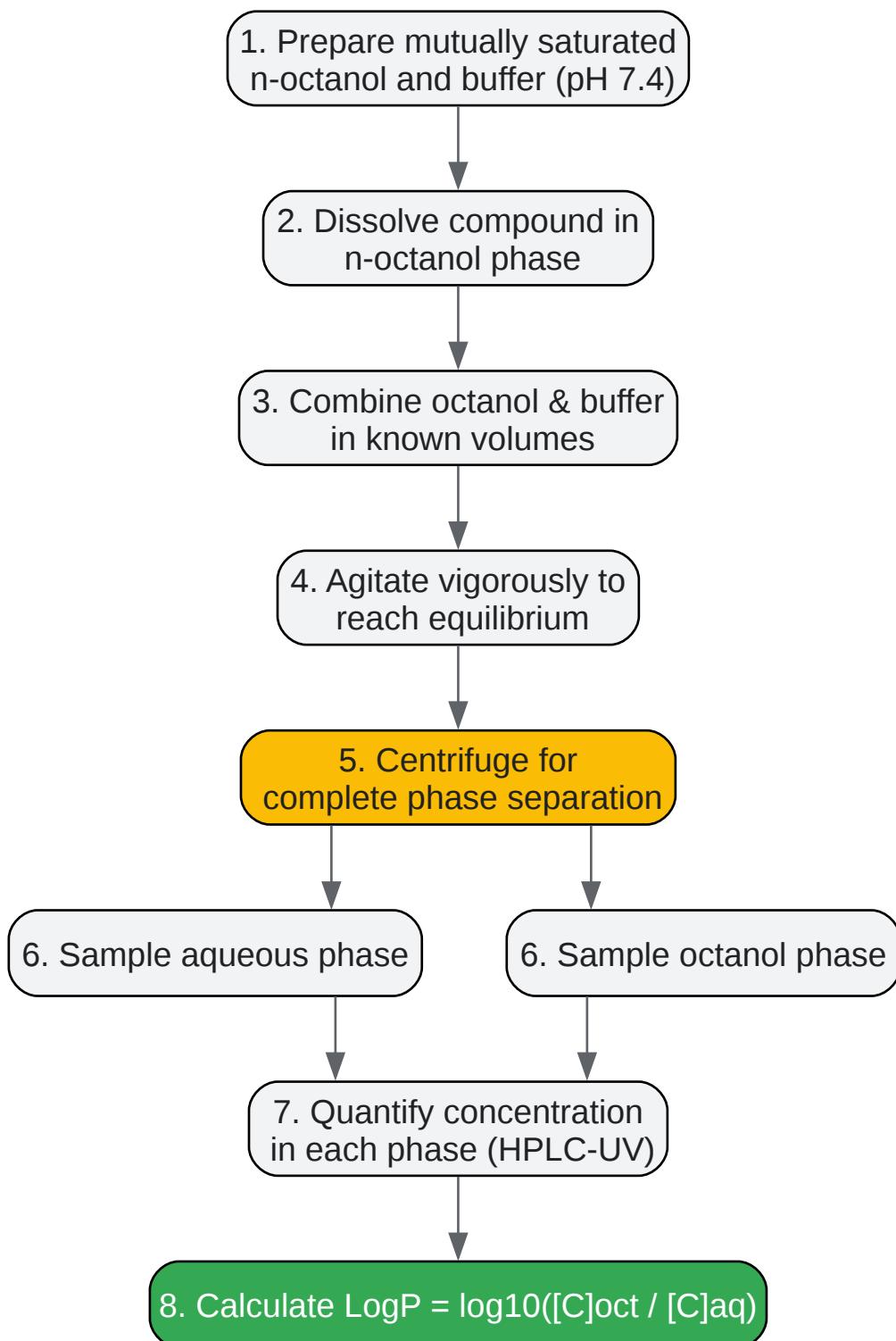
Parameter	Value (Predicted/Experimental)	Significance in Drug Development
Melting Point	172-174 °C (Experimental) [1] [2]	Indicator of purity and lattice energy.
Density	1.376 ± 0.06 g/cm³ (Predicted) [2]	Useful for formulation and process chemistry calculations.
pKa	12.62 ± 0.70 (Predicted) [2]	Determines ionization state at physiological pH, affecting solubility and membrane permeability.
Boiling Point	310.4 ± 52.0 °C (Predicted) [2]	Relevant for assessing thermal stability.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity is arguably one of the most important physicochemical properties in drug design. It governs how a compound distributes between aqueous (e.g., blood plasma) and lipid (e.g., cell membranes) environments. The LogP value is a quantitative measure of this property. An optimal LogP (typically between 1 and 5 for oral drugs) is essential for achieving good membrane permeability and avoiding issues like poor solubility or high metabolic clearance.

This method is the gold standard for LogP determination due to its directness and reliability. The core principle is to allow the compound to partition between two immiscible phases (n-octanol and water) and then measure its concentration in each phase at equilibrium.

Materials:


- **1-(3-Chloro-4-methylphenyl)thiourea**

- n-Octanol (pre-saturated with water)
- Buffered Water (pH 7.4, pre-saturated with n-octanol)
- Centrifuge tubes or separatory funnels
- Mechanical shaker/vortexer
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

- Phase Preparation: Prepare the n-octanol and aqueous buffer phases by mutually saturating them. This is a critical step to prevent volume changes during the experiment; stir equal volumes of n-octanol and buffer together vigorously for 24 hours, then allow them to separate.
- Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.
- Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 volume ratio).
- Equilibration: Agitate the tube vigorously at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take several minutes to hours. A minimum of 5 minutes of vigorous shaking is recommended, followed by a resting period.
- Phase Separation: Centrifuge the mixture at high speed to ensure complete separation of the two phases. This step is crucial to avoid cross-contamination during sampling.
- Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

- $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
- $\text{LogP} = \log_{10}(P)$

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major hurdle in drug development, often leading to low and variable absorption.

This method determines the thermodynamic equilibrium solubility by allowing an excess of the solid compound to equilibrate with the solvent (e.g., buffered water) over time.

Materials:

- **1-(3-Chloro-4-methylphenyl)thiourea** (solid)
- Phosphate buffer (pH 7.4)
- Small glass vials with screw caps
- Shaking incubator or rotator
- Syringe filters (e.g., 0.22 µm PVDF)
- Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

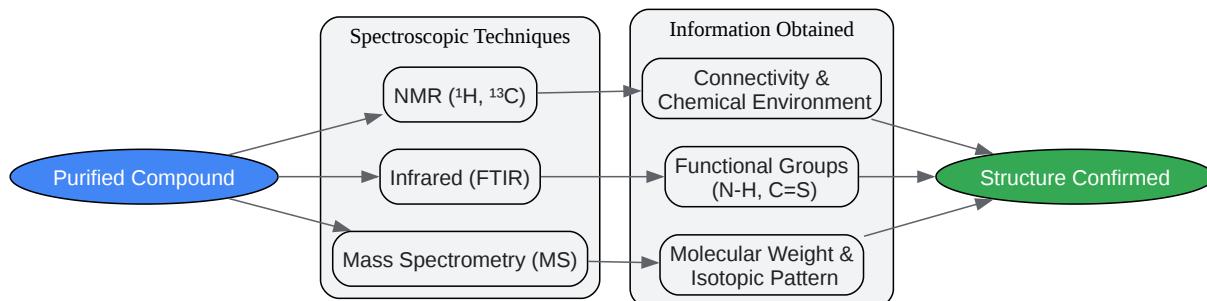
- Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.
- Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended period allows the dissolution process to reach thermodynamic equilibrium.
- Sample Collection & Filtration: After equilibration, allow the vials to stand briefly for the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately

filter it through a syringe filter. This step is vital to remove any undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

- Quantification: Dilute the filtered sample as needed and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.
- Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions (pH, temperature) and is typically reported in units of $\mu\text{g/mL}$ or μM .

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive proof of a molecule's structure and purity. For a novel or synthesized compound, a combination of techniques is required for unambiguous characterization.


Inferred Spectral Data

While specific spectra for this exact compound are not readily available in public databases, we can infer the expected characteristic signals based on its structure and data from closely related thiourea analogs.[\[9\]](#)[\[10\]](#)

Technique	Expected Characteristic Signals
FTIR (cm ⁻¹)	~3200-3400 (N-H stretching, broad); ~1600 (Aromatic C=C stretching); ~1250-1350 (C=S stretching)[9]
¹ H NMR (ppm)	~9.5-10.0 (s, 1H, Ar-NH-); ~7.0-7.5 (m, 3H, Aromatic protons); ~2.3 (s, 3H, -CH ₃); ~7.5-8.0 (br s, 2H, -NH ₂)
¹³ C NMR (ppm)	~180-185 (Thiocarbonyl, C=S); ~120-140 (Aromatic carbons); ~20 (Methyl carbon, -CH ₃) [9]
Mass Spec (m/z)	Expected molecular ion peak [M] ⁺ at ~200.02 and [M+H] ⁺ at ~201.03, showing a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks).

- Sample Preparation: Ensure the sample is dry and pure (post-recrystallization). For NMR, dissolve ~5-10 mg in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For FTIR, prepare a KBr pellet or use an ATR accessory. For Mass Spectrometry, dissolve a small amount in a volatile solvent like methanol or acetonitrile.
- Data Acquisition: Acquire data on calibrated spectrometers. For NMR, this includes ¹H, ¹³C, and potentially 2D spectra like COSY or HSQC for full assignment.
- Data Analysis:
 - MS: Confirm the molecular weight and isotopic pattern.
 - FTIR: Identify key functional groups (N-H, C=S, aromatic ring).
 - ¹H NMR: Confirm the number of protons, their chemical environments (aromatic, methyl), and splitting patterns.
 - ¹³C NMR: Confirm the number of unique carbon atoms and identify the characteristic thiocarbonyl carbon.

- Structural Confirmation: The combined, consistent data from all techniques provides unambiguous confirmation of the chemical structure.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural confirmation of a synthesized compound.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and purity of the compound.

- Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[1][2]
- Safety: **1-(3-Chloro-4-methylphenyl)thiourea** is classified as harmful if swallowed.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the material.

Conclusion

This guide has detailed the critical physicochemical properties and characterization methodologies for **1-(3-Chloro-4-methylphenyl)thiourea**. From its synthesis and structural confirmation to the experimental determination of its lipophilicity and solubility, the information presented provides a robust foundation for its application in research and drug development.

The compound's favorable molecular weight and structural motifs make it a promising scaffold, and a thorough understanding of these fundamental properties is the first step toward unlocking its full potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Chloro-4-methylphenyl)-2-thiourea [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-CHLORO-4-METHYLPHENYL)-2-THIOUREA CAS 117174-84-2, CasNo.117174-84-2 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 6. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea (433253-63-5) for sale [vulcanchem.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physicochemical properties of 1-(3-Chloro-4-methylphenyl)thiourea]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b050076#physicochemical-properties-of-1-\(3-chloro-4-methylphenyl\)-thiourea](https://www.benchchem.com/product/b050076#physicochemical-properties-of-1-(3-chloro-4-methylphenyl)-thiourea)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com